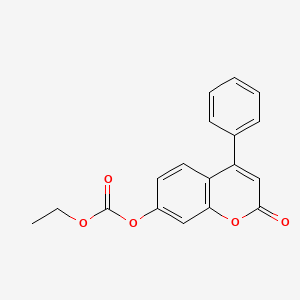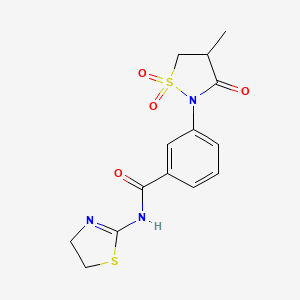![molecular formula C16H18FN3O2 B5149970 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as FIIN-4 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of transmembrane receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. The inhibition of FGFRs has been shown to have therapeutic potential in a variety of diseases, including cancer, angiogenesis, and bone disorders.
Mecanismo De Acción
The mechanism of action of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide involves the inhibition of FGFR tyrosine kinases. FGFRs are activated by binding to specific ligands, which leads to the activation of downstream signaling pathways that promote cell growth and survival. FIIN-4 binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide have been extensively studied. The compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo. In addition, FIIN-4 has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer and other diseases that involve abnormal blood vessel growth. The compound has also been shown to have an effect on bone metabolism, which may have implications for the treatment of bone disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide in lab experiments is its potency as an FGFR inhibitor. The compound has been shown to be highly effective in inhibiting FGFRs, which makes it a valuable tool for studying the role of these receptors in various diseases. However, one limitation of using FIIN-4 in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective FGFR inhibitors. FIIN-4 has been shown to be highly effective in inhibiting FGFRs, but there is still room for improvement in terms of selectivity and potency. Another area of research is the identification of biomarkers that can predict the response to FGFR inhibitors. This would be valuable in identifying patients who are most likely to benefit from these therapies. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of FIIN-4 and other FGFR inhibitors in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide involves a multistep process that includes the reaction of 6-fluoroindole with acetic anhydride to form 6-fluoro-1H-indole-1-acetic acid. This acid is then reacted with piperidine-4-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with thionyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of cancer. FGFRs are overexpressed in many types of cancer, and the inhibition of these receptors has been shown to have antitumor effects. FIIN-4 has been shown to be a potent inhibitor of FGFRs, and preclinical studies have demonstrated its efficacy in inhibiting tumor growth in several cancer models.
Propiedades
IUPAC Name |
1-[2-(6-fluoroindol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-2-1-11-3-8-20(14(11)9-13)10-15(21)19-6-4-12(5-7-19)16(18)22/h1-3,8-9,12H,4-7,10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDPMHWCAOMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)

![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)

![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)